(4S)-1-Boc-4-benzyl-L-proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

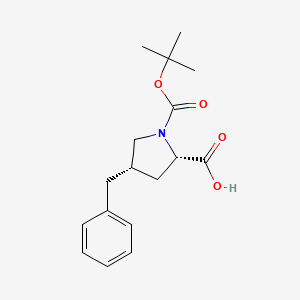

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNHKKRLLDYCIZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451894 | |

| Record name | (4S)-1-Boc-4-benzyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83623-78-3 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83623-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-1-Boc-4-benzyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83623-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (4S)-1-Boc-4-benzyl-L-proline

Abstract

(4S)-1-Boc-4-benzyl-L-proline is a conformationally constrained, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptidomimetics. Its defined stereochemistry and structural motifs make it a valuable building block for synthesizing novel therapeutics, including enzyme inhibitors and peptide scaffolds. The precise confirmation of its molecular structure and stereochemical integrity is a non-negotiable prerequisite for its application in drug development, where structural deviations can lead to significant changes in biological activity and safety profiles. This guide presents a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound, grounded in the principles of orthogonal analytical validation. We will detail the causality behind experimental choices and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Foundational Molecular Attributes

Before delving into analytical methodologies, it is crucial to establish the theoretical chemical identity of the target compound.

-

IUPAC Name: (2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid

-

Molecular Formula: C₁₇H₂₃NO₄

-

Molecular Weight: 305.37 g/mol

-

Monoisotopic Mass: 305.1627 Da

The molecule's structure consists of four key regions, each producing a distinct analytical signature:

-

L-Proline Core: A five-membered pyrrolidine ring defining the backbone.

-

N-Boc Group: A tert-butyloxycarbonyl protecting group on the ring nitrogen, essential for synthetic applications.[1]

-

C4-Benzyl Group: A benzyl substituent at the 4-position of the pyrrolidine ring.

-

Carboxylic Acid: The C2 functional group, defining it as an amino acid.

The stereochemistry is critical: the L-proline framework dictates an (S) configuration at the C2 alpha-carbon, and the specific isomer of interest possesses an (S) configuration at the C4 position.

The Orthogonal Analytical Framework

A single analytical technique is insufficient for complete structural verification. We employ an orthogonal approach, where each method interrogates different molecular properties. This creates a self-validating system where the collective data provide a high-confidence, unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, as it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1]

¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR confirms the presence and connectivity of all hydrogen atoms. The characteristic signal of the Boc group is a sharp singlet for its nine equivalent protons, typically found far upfield.[1]

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Key Diagnostic Feature |

|---|---|---|---|

| Boc (t-Butyl) | Singlet | ~1.45 | Confirms Boc group presence; integrates to 9H. |

| Proline Ring H | Multiplets | 1.80 - 4.40 | Complex region due to ring puckering and diastereotopicity. |

| α-H (C2-H) | Multiplet | ~4.25 | Key proton of the amino acid core. |

| Benzyl CH₂ | Multiplet | ~2.70 | Diastereotopic protons adjacent to a stereocenter. |

| Aromatic (Ph) | Multiplets | 7.15 - 7.35 | Confirms benzyl group; integrates to 5H. |

| Carboxylic Acid OH | Broad Singlet | >10.0 | Often broad and may exchange with D₂O. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the solvent's deuterium signal. Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm).[1]

-

Analysis: Integrate all peaks and assign them to the corresponding protons in the structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a count of unique carbon atoms and information about their chemical nature (alkane, aromatic, carbonyl).

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Key Diagnostic Feature |

|---|---|---|

| Boc (CH₃)₃ | ~28.4 | Confirms tert-butyl methyls. |

| Boc C (CH₃)₃ | ~80.5 | Confirms the quaternary carbon of the Boc group. |

| Boc C =O | ~154.0 | Carbamate carbonyl signal. |

| Proline Ring C | 30.0 - 60.0 | Aliphatic carbons of the pyrrolidine ring. |

| α-C (C2) | ~59.0 | Alpha-carbon of the amino acid. |

| Benzyl CH₂ | ~38.0 | Benzylic carbon. |

| Aromatic (Ph) | 126.0 - 140.0 | Aromatic carbons. |

| Carboxylic Acid C =O | ~178.0 | Carboxyl carbonyl, typically downfield. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

Processing & Analysis: Process the data and calibrate using the solvent peak (CDCl₃: δ 77.16 ppm).[1] Assign all signals to the corresponding carbon atoms.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the exact molecular weight, which is a fundamental characteristic of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[][]

Expected Results (Positive Ion ESI-MS):

-

Protonated Molecule [M+H]⁺: Expected m/z = 306.1700

-

Sodium Adduct [M+Na]⁺: Expected m/z = 328.1519

Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns. For Boc-protected amino acids, a prominent loss corresponds to the Boc group.[4]

-

Loss of isobutylene (-56 Da): [M+H - C₄H₈]⁺

-

Loss of the entire Boc group (-100 Da): [M+H - C₅H₈O₂]⁺

-

Loss of t-butanol (-74 Da): A potential rearrangement-based fragmentation.[4]

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Instrument Setup: Operate the mass spectrometer in positive ion ESI mode. Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500).

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its m/z value to the theoretical exact mass. If available, perform MS/MS on the parent ion to observe characteristic fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Table 3: Expected FTIR Absorption Bands

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |

| Carbamate (Boc) | C=O stretch | 1680 - 1700 | Strong, sharp |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2980 | Medium-Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium, multiple bands |

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the spectrum (e.g., 32 scans, 4 cm⁻¹ resolution).

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the proposed structure.

Chiral HPLC: Guardian of Stereochemical Integrity

For a chiral molecule with multiple stereocenters, confirming the stereochemical purity is as important as confirming the connectivity. Chiral HPLC is the gold standard for separating enantiomers and diastereomers.[5][6] Polysaccharide-based chiral stationary phases are highly effective for separating proline derivatives.[][5]

Experimental Protocol: Chiral HPLC

-

Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Prepare a mobile phase consisting of a non-polar solvent, an alcohol modifier, and an acidic additive. A typical starting condition is Hexane:Ethanol:Trifluoroacetic Acid (TFA) at a ratio of 90:10:0.1 (v/v/v).[7]

-

Instrument Setup: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Set the UV detector to an appropriate wavelength for the benzyl chromophore (e.g., 210 nm or 254 nm).

-

Sample Preparation: Prepare a standard of the target compound at ~0.5 mg/mL in the mobile phase. If available, also prepare a sample of a different stereoisomer or a racemic mixture to confirm peak identity and resolution.

-

Analysis: Inject 10 µL of the sample. Monitor the chromatogram for the elution of the major peak.

-

Quantification: Calculate the stereochemical purity (as % area) by integrating all observed peaks. The enantiomeric/diastereomeric excess should be ≥98% for high-purity material.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is finalized by integrating the data from all orthogonal techniques.

The final confirmation rests on the collective agreement of all datasets: MS confirms the correct mass, FTIR confirms the expected functional groups, NMR provides the definitive atom-by-atom connectivity map, and chiral HPLC validates the specific stereochemical configuration. This rigorous, multi-faceted approach ensures the identity, purity, and stereochemical integrity of this compound, satisfying the stringent quality requirements for its use in research and drug development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of (4S)-1-Boc-4-benzyl-L-proline

An In-Depth Technical Guide to the Physical and Chemical Properties of (4S)-1-Boc-4-benzyl-L-proline

Introduction

This compound is a synthetic derivative of the amino acid L-proline, a class of molecule that plays a critical role in the structure and function of proteins and peptides.[1] This compound is distinguished by three key structural features: the foundational L-proline scaffold, which imparts significant conformational rigidity; a benzyl group at the 4-position of the pyrrolidine ring, which introduces hydrophobicity and potential for aromatic interactions; and a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom.

The Boc group is an acid-labile protecting group essential in peptide synthesis, allowing for the sequential addition of amino acids by protecting the amine during coupling reactions and enabling selective removal under mild acidic conditions.[2][] The unique combination of a constrained backbone and a functionalizable side chain makes this compound and its analogues valuable building blocks in medicinal chemistry and drug discovery. They are used to create structurally diverse peptides and peptidomimetics with tailored biological, pharmaceutical, and physicochemical properties.[1][4] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and applications for researchers and drug development professionals.

Compound Identification and Structure

Chemical Structure

The structure incorporates a pyrrolidine ring with defined stereochemistry at both the alpha-carbon (C2) and the gamma-carbon (C4), a carboxylic acid, an N-Boc group, and a C4-benzyl substituent.

Nomenclature and Key Identifiers

Proper identification is critical, as several diastereomers exist, such as (4R)-1-Boc-4-benzyl-L-proline. The properties of these isomers can differ significantly.

| Identifier | Value | Reference |

| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid | |

| Common Name | This compound | |

| Molecular Formula | C₁₇H₂₃NO₄ | [5][6] |

| Molecular Weight | 305.37 g/mol | [5][6] |

| Exact Mass | 305.162708 g/mol | [6] |

| CAS Number | 153074-95-4 (for the 4R isomer) | [5][6] |

Physical Properties

The physical properties of this compound are dictated by its molecular structure, including the bulky, lipophilic Boc and benzyl groups, and the polar carboxylic acid.

| Property | Value / Description | Reference |

| Appearance | Typically a white to off-white powder or crystalline solid. | [7][8] |

| Melting Point | 100-102 °C (for the related (2S,4R) diastereomer). | [6] |

| Solubility | Generally soluble in organic solvents such as dichloromethane (DCM), methanol, ethyl acetate, and dimethylformamide (DMF). Limited solubility in water. | [8][9] |

| Optical Rotation | A specific value for the (4S) isomer is not reported, but the related compound Boc-(R)-γ-benzyl-L-proline exhibits an optical rotation of [α]D20 = -65 ± 1º (c=1 in DCM). | [9] |

The presence of the tert-butyl and benzyl groups increases the molecule's nonpolar character, contributing to its solubility in organic solvents, a crucial attribute for its use in solid-phase peptide synthesis (SPPS). Conversely, the carboxylic acid provides a site for hydrogen bonding and potential salt formation, though its influence is moderated by the larger hydrophobic moieties.

Chemical Properties and Reactivity

The reactivity of this compound is centered around its two primary functional groups: the N-Boc protecting group and the C-terminal carboxylic acid.

The Role and Reactivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry, valued for its predictable and selective reactivity.

-

Acid Lability : The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 20-50% solution in a solvent like dichloromethane (DCM).[2] This reaction proceeds via a stable tert-butyl carbocation, which is scavenged to form isobutylene and carbon dioxide, leaving the free amine of the proline ring.

-

Base and Nucleophile Stability : It is highly stable to basic conditions (e.g., piperidine, NaOH) and resistant to many nucleophiles and hydrazinolysis.[] This orthogonality is fundamental to multi-step synthesis, allowing for the deprotection of other protecting groups (e.g., Fmoc) without affecting the Boc-protected amine.

-

Hydrogenolysis Stability : The Boc group is stable to catalytic hydrogenation, a method often used to remove benzyl-type protecting groups (like Cbz or benzyl esters).[] This allows for selective deprotection strategies when multiple protecting groups are present in a molecule.

Reactivity of the Carboxylic Acid

The carboxylic acid at the C2 position is the site for forming new amide (peptide) bonds. For this to occur, it must first be "activated" to create a better leaving group. This is a standard procedure in peptide synthesis, involving reagents such as:

-

Carbodiimides : Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).

-

Uronium/Aminium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

Once activated, the carboxylic acid readily reacts with the free amine of another amino acid to form a peptide bond.

Stability and Storage

This compound is a chemically stable compound under standard laboratory conditions.[] For long-term integrity, it should be stored in a cool, dry, and dark environment in a tightly sealed container to prevent degradation from moisture or prolonged exposure to acidic or basic vapors.[10][11]

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity, purity, and structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals include aromatic protons (7.0-7.5 ppm) from the benzyl group, a singlet for the nine protons of the tert-butyl group (~1.4 ppm), and a complex series of multiplets for the diastereotopic protons on the pyrrolidine ring and the benzylic CH₂ group. Due to restricted rotation around the N-Boc amide bond, it is common to observe two distinct sets of signals (rotamers), leading to broadened or duplicated peaks.[12]

-

¹³C NMR : Characteristic signals for the carbonyls of the Boc group (~154 ppm) and the carboxylic acid (~175-179 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons of the pyrrolidine ring are expected.[13]

-

-

Infrared (IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretches for the urethane and carboxylic acid groups (~1650-1750 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.[13]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement consistent with the molecular formula C₁₇H₂₃NO₄.[12] Common fragmentation patterns include the loss of the Boc group (100 Da) or the tert-butyl group (57 Da).

Applications in Research and Development

The unique structural features of this molecule make it a powerful tool in several scientific domains.

Peptide Synthesis and Structural Biology

Incorporating 4-substituted prolines into a peptide sequence is a proven strategy for modulating its three-dimensional structure.[4] The rigid pyrrolidine ring restricts the available backbone torsion angles, often inducing specific secondary structures like β-turns. The benzyl group at the 4-position provides a bulky, hydrophobic side chain that can influence peptide folding, enhance stability, and participate in hydrophobic or π-stacking interactions within a protein binding pocket.[4][14]

Medicinal Chemistry and Drug Design

This proline derivative serves as a versatile scaffold in the design of novel therapeutics.[14] It is particularly useful for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation.[15] The benzyl group can be a key pharmacophoric element, interacting with hydrophobic regions of target proteins, making it a valuable building block for developing enzyme inhibitors or receptor antagonists.[9]

Experimental Protocol: N-Boc Deprotection

This protocol describes a standard laboratory procedure for removing the Boc protecting group to yield the free amine, ready for subsequent reactions.

Objective: To cleave the N-Boc group from this compound.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add TFA (10-20 eq) to the stirred solution. The amount can be adjusted; often a 25-50% v/v solution of TFA in DCM is used.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Work-up (Optional): If the free base is required, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO₃ solution until the aqueous layer is neutral or basic. Caution: CO₂ evolution.

-

Extraction: Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, (4S)-4-benzyl-L-proline. The product is often obtained as a TFA salt if the neutralization step is omitted.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, general precautions for similar powdered, non-volatile organic compounds should be followed.

-

Hazard Classification : May cause skin, eye, and respiratory irritation as a dust.[16]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16] Avoid contact with skin and eyes. Practice good laboratory hygiene and wash hands thoroughly after handling.[7][16]

-

Spills and Disposal : In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a sealed container for disposal.[16] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable, synthetically versatile building block for chemists and pharmacologists. Its well-defined stereochemistry, conformationally constrained scaffold, and orthogonal protecting group strategy make it an ideal component for the rational design of complex peptides and small-molecule therapeutics. A thorough understanding of its physical properties, chemical reactivity, and analytical signatures is essential for its effective application in advancing research in structural biology and drug discovery.

References

- 1. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Boc-(4R)-4-benzyl-L-proline 95% | CAS: 153074-95-4 | AChemBlock [achemblock.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. valencelabs.co [valencelabs.co]

- 11. cusabio.com [cusabio.com]

- 12. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arrow.tudublin.ie [arrow.tudublin.ie]

- 14. chemimpex.com [chemimpex.com]

- 15. mdpi.com [mdpi.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to (4S)-1-Boc-4-benzyl-L-proline: Identification, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of (4S)-1-Boc-4-benzyl-L-proline, a valuable synthetic building block for researchers, chemists, and drug development professionals. We delve into its definitive identification, provide a detailed and validated protocol for its synthesis and purification, and explore its structural characterization through modern analytical techniques. Furthermore, this document elucidates the compound's significance and applications, rooted in the unique conformational constraints imposed by 4-substituted proline derivatives in peptide and peptidomimetic design.

Introduction: The Strategic Value of Conformationally Constrained Prolines

Proline and its derivatives are unique among amino acids due to the conformational restraint imposed by their cyclic structure, which significantly influences the backbone torsion angles of peptides.[1] The strategic placement of substituents on the proline ring offers a powerful tool to further modulate these conformational preferences, thereby guiding the secondary structure of peptides and proteins.[1][2] Specifically, 4-substituted prolines have been extensively exploited to stabilize or destabilize specific conformations, such as β-turns or polyproline II (PPII) helices, making them invaluable in medicinal chemistry for designing potent and selective inhibitors, therapeutic peptides, and molecular probes.[2][3][4]

The subject of this guide, this compound, combines the conformational influence of a 4-benzyl group with the widely used tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[5][6][] This guide serves as a practical resource for the synthesis, characterization, and strategic implementation of this important non-canonical amino acid.

Part 1: Core Identification and Physicochemical Properties

Unambiguous identification is the foundation of all chemical research. The core identifiers for this compound are summarized below.

| Identifier | Data | Source |

| CAS Number | 83623-78-3 | [8] |

| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid | |

| Molecular Formula | C₁₇H₂₃NO₄ | [8] |

| Molecular Weight | 305.37 g/mol | [8] |

| Appearance | White to off-white solid (typical) | |

| Chirality | (2S, 4S) configuration |

Part 2: Synthesis and Purification Protocol

Experimental Rationale

The most direct and efficient laboratory-scale synthesis of this compound involves the N-protection of the corresponding free amino acid, (4S)-4-benzyl-L-proline. This precursor is commercially available, obviating a more complex, multi-step synthesis from other proline derivatives like hydroxyproline. The chosen reagent, di-tert-butyl dicarbonate ((Boc)₂O), is the industry standard for Boc protection due to its high reactivity under mild basic conditions and the benign nature of its byproducts (tert-butanol and CO₂). The protocol below is designed to be a self-validating system, where successful execution yields a product whose analytical data will match the characterization profile in Part 3.

Detailed Step-by-Step Methodology

Reaction: Boc-protection of (4S)-4-benzyl-L-proline.

Materials:

-

(4S)-4-benzyl-L-proline (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (3.0 eq)

-

Solvents: 1,4-Dioxane, Deionized Water, Ethyl Acetate, Hexanes

-

Reagents for work-up: 1 M Hydrochloric Acid (HCl), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve (4S)-4-benzyl-L-proline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of NaHCO₃. Stir at room temperature until all solids have dissolved.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution. Rationale: A slight excess of the Boc anhydride ensures complete conversion of the starting material.

-

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the 1,4-dioxane.

-

Aqueous Work-up (Extraction):

-

Dilute the remaining aqueous residue with deionized water and transfer to a separatory funnel.

-

Perform a wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layer.

-

Carefully acidify the aqueous layer to pH 2-3 using 1 M HCl. The product should precipitate as a white solid or oil. Causality: Protonation of the carboxylate renders the product significantly less water-soluble, enabling its extraction into an organic solvent.

-

Extract the product from the acidified aqueous layer with three portions of ethyl acetate.

-

Combine the organic extracts.

-

-

Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.

-

Final Purification: Concentrate the filtrate in vacuo to yield the crude product. If necessary, purify further via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product, this compound, should be obtained as a white solid upon removal of the solvent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization for Structure Verification

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of Boc-protected amino acids.[5] The following table summarizes the expected data from key analytical methods.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Rotamers: The spectrum will likely show two sets of peaks for the proline ring and Boc group protons due to slow rotation around the N-Boc carbamate bond. Boc Group: A sharp singlet at ~1.4 ppm integrating to 9H.[5] Benzyl Group: A multiplet between 7.1-7.3 ppm (5H, aromatic) and signals for the benzylic CH₂ protons. Proline Ring: Complex multiplets for the α-CH, β-CH₂, γ-CH, and δ-CH₂ protons, consistent with the substituted pyrrolidine ring structure. |

| ¹³C NMR | Boc Group: Characteristic signals at ~80 ppm (quaternary C) and ~28 ppm (3 x CH₃).[5] Carbonyls: Two signals in the range of 155-178 ppm for the Boc and carboxylic acid carbonyl carbons. Benzyl Group: Signals in the aromatic region (~126-140 ppm) and a signal for the benzylic CH₂ carbon. Proline Ring: Signals corresponding to the Cα, Cβ, Cγ, and Cδ carbons. |

| FT-IR | O-H Stretch: A broad band from 2500-3300 cm⁻¹ (carboxylic acid). C-H Stretches: Peaks around 2850-3000 cm⁻¹ (aliphatic) and 3010-3080 cm⁻¹ (aromatic). C=O Stretches: Two strong, distinct peaks: one at ~1740-1760 cm⁻¹ (carboxylic acid C=O) and another at ~1680-1700 cm⁻¹ (carbamate C=O). |

| Mass Spec. (ESI+) | Molecular Ion: Expected [M+H]⁺ at m/z 306.4 or [M+Na]⁺ at m/z 328.4. Key Fragments: A prominent fragment corresponding to the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group ([M-100+H]⁺). |

Structure-Spectra Correlation Diagram

Caption: Correlation of key structural motifs with their expected spectroscopic signals.

Part 4: Applications in Research and Drug Development

The true value of this compound lies in its utility for rationally designing peptide-based molecules. The stereochemistry of the substituent at the 4-position of the proline ring is a critical determinant of local peptide conformation.

-

Conformational Control: Unlike 4R-substituted prolines which tend to stabilize the polyproline II (PPII) helix conformation, 4S-substituted prolines generally disfavor the PPII and α-helical conformations.[4] Instead, they can promote more extended conformations or specific turn structures, such as the δ conformation found in β-turns.[4] This predictable influence allows scientists to "tune" the shape of a peptide, which is crucial for optimizing its binding affinity and selectivity to a biological target.[2]

-

Peptidomimetic Design: The incorporation of this non-canonical amino acid is a key strategy in peptidomimetics. The benzyl group can introduce beneficial hydrophobic or π-stacking interactions at the binding site, while the constrained proline scaffold reduces the entropic penalty of binding and increases resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate.

-

Probes and Inhibitors: Peptides containing this compound can be synthesized to serve as structural probes to investigate protein-protein interactions or as competitive inhibitors for enzymes and receptors where a specific turn or extended conformation is required for recognition.[2]

Conclusion

This compound is more than just a protected amino acid; it is a sophisticated molecular tool for controlling peptide architecture. This guide has provided a robust framework for its identification, synthesis, and characterization, grounded in established chemical principles. By understanding and applying the concepts outlined herein, researchers in drug discovery and chemical biology can effectively leverage this compound to engineer peptides with tailored structures and enhanced biological functions.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. scbt.com [scbt.com]

Introduction: The Strategic Role of Benzyl-Substituted L-Proline in Modern Synthesis

An In-Depth Technical Guide to the Chiral Properties of Benzyl-Substituted L-Proline

In the landscape of asymmetric synthesis and pharmaceutical development, the amino acid L-proline has emerged as a uniquely powerful and versatile organocatalyst.[1][2] Its rigid cyclic structure provides a defined stereochemical environment, making it a cornerstone of enantioselective transformations.[3][4] The strategic modification of the proline scaffold, particularly through benzyl substitution, unlocks a new tier of catalytic efficiency and substrate scope. Benzyl-substituted L-proline derivatives are not merely analogs; they are precision tools designed to enhance stereocontrol, solubility, and steric influence in critical chemical reactions.[4][5]

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the fundamental principles governing the synthesis, characterization, and application of these vital chiral molecules. We will dissect the causality behind experimental choices, provide validated protocols for synthesis and analysis, and illustrate the mechanistic underpinnings of their catalytic prowess. The objective is to provide an authoritative resource that empowers scientists to leverage the unique chiral properties of benzyl-substituted L-proline in their own research endeavors, from fundamental organic synthesis to the development of complex, enantiomerically pure pharmaceuticals.[5][6]

Part 1: Synthesis and Stereochemical Control

The utility of any chiral molecule is predicated on its synthesis. For benzyl-substituted L-proline, the primary challenge lies in achieving the desired substitution pattern while preserving the inherent stereochemistry of the L-proline starting material. The most common derivative is N-benzyl-L-proline, where the substitution occurs at the nitrogen atom of the pyrrolidine ring.

Causality in Synthetic Strategy: N-Alkylation

The direct N-alkylation of L-proline with a benzyl halide (e.g., benzyl bromide or benzyl chloride) is a robust and widely used method.[7] The choice of base and solvent is critical for success. A moderately strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is required to deprotonate the secondary amine of proline, rendering it nucleophilic. The solvent, typically an alcohol like isopropanol, facilitates the dissolution of both the proline salt and the benzyl halide, promoting the Sₙ2 reaction. The temperature is maintained around 40°C to ensure a reasonable reaction rate without promoting side reactions or racemization.[7]

Experimental Workflow: Synthesis of N-benzyl-L-proline

Below is a visual representation of the synthetic workflow, followed by a detailed, self-validating protocol.

Caption: Workflow for the synthesis of N-benzyl-L-proline.

Detailed Protocol: Synthesis of (S)-1-benzylpyrrolidine-2-carboxylic acid

This protocol is adapted from established literature procedures.[7]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-proline (5.00 g, 43.4 mmol) and potassium hydroxide (9.78 g, 174.3 mmol, 4 eq.) in 50 mL of isopropanol.

-

Initial Dissolution: Heat the mixture to 40°C and stir until a clear solution is obtained. This indicates the formation of the potassium salt of proline.

-

Alkylation: Add benzyl chloride (7.50 mL, 65.2 mmol, 1.5 eq.) dropwise to the solution.

-

Reaction: Maintain the reaction temperature at 40°C and continue stirring for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of L-proline.

-

Work-up - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully add 6 M HCl (aq) dropwise until the pH of the mixture is between 4 and 5. This step protonates the carboxylate and precipitates excess base.

-

Work-up - Extraction: Add 50 mL of chloroform (CHCl₃) and stir the biphasic mixture overnight. This allows for the transfer of the product into the organic layer.[7]

-

Isolation: Filter the mixture to remove the precipitated salts (KCl). Wash the collected solid with an additional 30 mL of chloroform. Combine the organic filtrates.

-

Concentration: Evaporate the solvent from the combined organic phase under reduced pressure using a rotary evaporator.

-

Purification: Treat the resulting residue with 30 mL of acetone. The product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

-

Final Product: Collect the white solid by filtration, wash with cold acetone, and dry under vacuum to afford pure (S)-1-benzylpyrrolidine-2-carboxylic acid. The expected yield is typically high, around 90%.[7]

Part 2: Chiral Characterization and Analysis

Confirming the chemical identity and, crucially, the enantiomeric purity of the synthesized benzyl-L-proline is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating analytical workflow.

Workflow for Chiral Analysis

Caption: A validated workflow for chiral and structural analysis.

Protocol 1: NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the covalent structure of the synthesized molecule.[8]

-

Sample Preparation: Dissolve ~10-20 mg of the dried product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals for N-benzyl-L-proline include:

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This provides confirmation of all carbon environments, including the carbonyl carbon of the carboxylic acid (~173-175 ppm) and the aromatic carbons.[7]

-

Data Analysis: Compare the obtained spectra with literature values to confirm the successful synthesis of the target structure.[7] While standard NMR confirms the structure, it does not differentiate between enantiomers without a chiral auxiliary.[9]

Protocol 2: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess (ee).[10][11]

-

System Preparation:

-

Column: Install a polysaccharide-based chiral column, such as a Chiralpak® AD-H or similar.[12] These columns are highly effective for separating a wide range of chiral compounds.

-

Mobile Phase: Prepare a mobile phase typically consisting of a mixture of hexane and ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes.[12] A common starting point is 90:10 Hexane:Ethanol + 0.1% TFA.

-

-

Sample Preparation: Prepare a dilute solution of the synthesized N-benzyl-L-proline (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Method Development & Execution:

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector (e.g., at 254 nm).

-

If the enantiomers are not resolved, systematically adjust the percentage of ethanol in the mobile phase. Decreasing the ethanol content generally increases retention and can improve resolution.[12]

-

-

Data Analysis:

-

The result should be a single major peak corresponding to the L-enantiomer.

-

To validate the method, a racemic (50:50) sample of D- and L-N-benzyl-proline should be injected to confirm the separation of two distinct peaks.

-

Calculate the enantiomeric excess using the formula: ee (%) = [(Area L - Area D) / (Area L + Area D)] * 100. For a successful synthesis, the ee should be >99%.

-

Part 3: Application in Asymmetric Organocatalysis

The true value of benzyl-substituted L-proline lies in its application as an organocatalyst, particularly in asymmetric aldol reactions.[13][14] The benzyl group enhances the catalyst's performance by increasing its solubility in organic solvents and providing steric bulk that can influence the transition state, leading to higher enantioselectivity.

Mechanism: The Proline-Catalyzed Aldol Reaction

The catalytic cycle proceeds through a nucleophilic enamine intermediate, a mechanism shared with Class I aldolase enzymes.[15][16] The benzyl group on the nitrogen atom does not fundamentally change this pathway but modulates its stereochemical outcome.

Caption: Mechanism of the N-benzyl-L-proline catalyzed aldol reaction.

The key to enantioselectivity lies in the transition state. The chiral pyrrolidine ring directs the enamine to attack one specific face (the re-face or si-face) of the aldehyde.[17] The carboxylic acid moiety of the proline catalyst activates the aldehyde through hydrogen bonding, forming a well-organized, chair-like transition state that minimizes steric hindrance and dictates the stereochemical outcome.[3][18]

Performance Data in Catalysis

The effectiveness of benzyl-substituted L-proline derivatives is demonstrated by the high yields and enantioselectivities achieved in various reactions.

| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide | Aldol: Aromatic Aldehydes + Ketones | High | Up to 99% | [19][20] |

| L-Proline | Aldol: Acetone + p-nitrobenzaldehyde | 68% | 76% | [17] |

| L-Proline derived organocatalyst | Mannich: Aldehyde + Acetone + p-anisidine | 50% | 94% | [21] |

This table highlights that modifications to the proline structure, such as the incorporation of a benzyl group into more complex derivatives, can lead to exceptionally high levels of stereocontrol.

Conclusion

Benzyl-substituted L-proline represents a significant advancement in the field of organocatalysis and chiral synthesis. Its preparation from an inexpensive, naturally occurring amino acid, coupled with its enhanced performance in organic media, makes it an invaluable tool for chemists. This guide has detailed the robust synthesis, rigorous analytical validation, and powerful catalytic application of this molecule. By understanding the interplay between its structure, chiral properties, and catalytic mechanism, researchers are well-equipped to design and execute highly selective chemical transformations, paving the way for the efficient synthesis of complex chiral molecules for the pharmaceutical and materials science industries.[1][5]

References

- 1. longdom.org [longdom.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. valencelabs.co [valencelabs.co]

- 7. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. researchgate.net [researchgate.net]

- 13. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ias.ac.in [ias.ac.in]

- 17. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of (4S)-1-Boc-4-benzyl-L-proline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of (4S)-1-Boc-4-benzyl-L-proline, a key building block in contemporary pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding the solubility profile of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating effective drug delivery systems. This document delves into the core physicochemical principles governing its solubility, presents available qualitative and semi-quantitative data, and furnishes detailed, field-proven experimental protocols for accurate solubility determination. The methodologies are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral proline derivative incorporating two critical functionalities: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl group at the 4-position of the pyrrolidine ring. The Boc group offers acid-labile protection, a cornerstone of modern peptide synthesis and multi-step organic synthesis, allowing for selective deprotection under mild conditions.[1] The benzyl substituent introduces lipophilicity and specific steric bulk, influencing the conformational properties of molecules into which it is incorporated. These structural features make it a valuable intermediate in the synthesis of a wide array of bioactive molecules, including enzyme inhibitors and peptide-based therapeutics.[2][3]

A thorough understanding of its solubility in various organic solvents is a critical-to-quality attribute in its application. Inefficient dissolution can lead to incomplete reactions, low yields, and challenges in purification, ultimately impacting project timelines and costs in a drug development campaign. This guide aims to provide the necessary theoretical foundation and practical tools to navigate these challenges effectively.

Theoretical Framework: The Molecular Dance of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[4] For this compound, its solubility is dictated by the polarity contributions of its constituent parts:

-

The Carboxylic Acid: A polar, hydrophilic group capable of hydrogen bonding.

-

The Boc-Protected Amine: The bulky tert-butyl group and the carbonyl moiety introduce a degree of lipophilicity while still allowing for some polar interactions.

-

The Benzyl Group: A nonpolar, hydrophobic substituent.

-

The Pyrrolidine Ring: A largely nonpolar, aliphatic core.

The overall solubility in a given solvent is a balance of these competing characteristics. Polar solvents will interact favorably with the carboxylic acid, while nonpolar solvents will better solvate the benzyl and tert-butyl groups.[5][6]

The dissolution process can be visualized as a three-step energetic cycle:

-

Lattice Energy: Energy required to break the solute-solute interactions in the crystal lattice.

-

Cavitation Energy: Energy required to create a "hole" in the solvent for the solute molecule.

-

Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice and cavitation energies.

Qualitative and Semi-Quantitative Solubility Profile

Based on its structure, a predicted solubility profile is presented below. It is crucial to recognize this as a guideline for initial solvent screening, with experimental verification being essential.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | These solvents can effectively solvate both the polar carboxylic acid and the nonpolar benzyl and Boc groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups can hydrogen bond with the carboxylic acid, but the overall polarity may be too high to effectively solvate the nonpolar moieties.[8] |

| Nonpolar | Hexane, Toluene | Low | These solvents lack the polarity to effectively interact with the carboxylic acid group. |

| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at dissolving a wide range of organic molecules due to their high dielectric constants and ability to participate in various intermolecular interactions.[9][10] |

Experimental Determination of Solubility: A Rigorous Approach

To obtain reliable and actionable solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide accurate quantitative solubility values.

Gravimetric Method for Saturated Solutions

This method is a robust and straightforward technique for determining solubility.[11]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibrate the mixture by stirring or shaking at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature bath is recommended.[12]

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe to prevent solvent evaporation.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the supernatant into a pre-weighed vial.

-

Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of dried solute) / (Volume of supernatant collected)

-

Causality Behind Experimental Choices:

-

Using an excess of solute ensures that the solution is truly saturated.

-

Equilibration at a constant temperature is critical as solubility is temperature-dependent.[12]

-

Using an airtight syringe prevents solvent loss, which would artificially inflate the calculated solubility.

Visual Method for Rapid Screening

For a quicker, semi-quantitative assessment, a visual method can be employed.[13][14]

Protocol:

-

Initial Setup:

-

Weigh a precise mass of this compound into a test tube or small vial.

-

-

Solvent Addition:

-

Using a burette or calibrated pipette, add a small, measured volume of the organic solvent.

-

Stir or vortex the mixture until the solid is completely dissolved.

-

-

Titration to Saturation:

-

If the solid dissolves completely, continue adding small, known volumes of the solvent until the first sign of persistent turbidity or precipitation is observed.

-

If the initial amount of solid does not dissolve, add more solvent in small, measured increments with vigorous mixing until complete dissolution is achieved.

-

-

Calculation:

-

Calculate the total volume of solvent required to dissolve the known mass of the compound.

-

Trustworthiness of Protocols: Both protocols include internal checks. The gravimetric method relies on precise mass and volume measurements, while the visual method provides a clear endpoint. For critical applications, running experiments in triplicate is highly recommended to ensure reproducibility.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Caption: Workflow for gravimetric solubility determination.

Logical Relationships in Solubility

The interplay between molecular properties and solvent characteristics determines the final solubility.

Caption: Key molecular and solvent properties affecting solubility.

Conclusion

The solubility of this compound is a multifaceted property that is critical to its successful application in research and development. While a precise, universal solubility value is elusive due to its dependence on the specific solvent and temperature, this guide has provided a robust framework for understanding, predicting, and experimentally determining its solubility profile. By employing the detailed protocols and understanding the underlying chemical principles, researchers can confidently select appropriate solvent systems, thereby streamlining their synthetic and purification processes and accelerating the path to discovery.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. youtube.com [youtube.com]

- 5. bachem.com [bachem.com]

- 6. reddit.com [reddit.com]

- 7. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. bioinfopublication.org [bioinfopublication.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability of Boc-Protected Amino Acids

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and pharmaceutical development, valued for its stability under various conditions and its facile removal under mild acid. However, the thermal stability of Boc-protected amino acids is a critical parameter that is often overlooked, yet it has profound implications for storage, handling, process development, and the ultimate purity of active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the thermal stability of Boc-protected amino acids for researchers, scientists, and drug development professionals. We will explore the mechanisms of thermal decomposition, key factors influencing stability, robust experimental protocols for assessment, and practical guidance for mitigating degradation risks.

The Strategic Importance of Thermal Stability

In the multi-step, complex syntheses common in pharmaceutical development, intermediates like Boc-protected amino acids are subjected to a range of thermal stressors. These can include elevated temperatures during subsequent reaction steps, drying or lyophilization processes, and long-term storage conditions. Understanding the thermal threshold of these critical building blocks is not merely an academic exercise; it is fundamental to ensuring process robustness, reaction efficiency, and the purity of the final product. An unexpected degradation of a Boc-protected amino acid can lead to the formation of impurities, lower yields, and complicate downstream purification, ultimately impacting project timelines and costs. Therefore, a thorough characterization of thermal stability is a crucial component of risk management in drug development.

The Mechanism of Thermolytic Boc Group Cleavage

While acidic conditions are the conventional method for Boc deprotection, the group is also susceptible to removal by heat alone. The thermal decomposition of a Boc-protected amine is not a simple cleavage but a specific chemical fragmentation. The process is believed to proceed through an initial, slow, and concerted proton transfer, leading to the formation of a transient carbamic acid intermediate with the concurrent release of isobutylene gas. This carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free, unprotected amine.

This entire pathway is a catalyst-free process, making it a potentially "green" method for deprotection, though the high temperatures required can often lead to undesirable side reactions such as racemization or elimination.

Caption: The thermolytic decomposition pathway of a Boc-protected amino acid.

Key Factors Governing Thermal Stability

The temperature at which a Boc-protected amino acid begins to decompose is not a fixed value but is influenced by a combination of its intrinsic molecular structure and its extrinsic environment.

Inherent Molecular Structure

-

Nature of the Amine: The stability of the Boc group is directly related to the pKa of the conjugate acid of the amine it protects. The ease of thermal deprotection generally follows the sequence: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines. This trend corresponds to the stability of the resulting amine, with less basic amines being easier to deprotect.

-

Presence of Acidic Groups: Amino acids with additional free carboxylic acid groups, such as Boc-L-Aspartic acid and Boc-L-Glutamic acid, undergo thermal deprotection more rapidly. The internal proton source from the side-chain carboxylate can catalyze the decomposition mechanism.

-

Steric Hindrance: Bulky side chains near the α-amino group can influence the conformation and stability of the carbamate linkage, although this effect is generally less pronounced than electronic factors. Sterically hindered amino acids like Valine and Isoleucine can present challenges in various reactions, including potential impacts on stability under thermal stress.

Extrinsic Environmental Factors

-

Temperature: As the primary driver, higher temperatures provide the necessary activation energy for the decomposition pathway to proceed at a significant rate. Studies have shown that while some deprotection is observable around 150°C, higher temperatures of 200-240°C are often required for efficient conversion, particularly in continuous flow systems.

-

Moisture: The presence of water can dramatically lower the temperature required for deprotection. Water can act as a proton shuttle and facilitate the hydrolysis of the carbamate, significantly improving the yield and purity of the deprotected amine during thermal processes.

-

Solvent Polarity: Thermal deprotection is more efficient in polar solvents like methanol or trifluoroethanol compared to less polar solvents such as THF or toluene. Polar solvents can better stabilize the charged intermediates and transition states involved in the decomposition mechanism.

-

pH: The Boc group is fundamentally acid-labile. The presence of even catalytic amounts of an acid will work synergistically with elevated temperatures to accelerate deprotection. Therefore, maintaining strictly neutral or basic conditions is paramount if the Boc group is to be preserved during a heated process step.

Experimental Assessment of Thermal Stability

A multi-faceted analytical approach is required to fully characterize the thermal stability of a Boc-protected amino acid. This involves determining the onset temperature of decomposition and identifying and quantifying any degradation products formed.

Core Analytical Techniques

-

Thermogravimetric Analysis (TGA): This is the primary technique for determining the temperature at which a compound begins to lose mass due to decomposition or volatilization. For a Boc-amino acid, the initial mass loss corresponds to the cleavage and release of isobutylene and CO₂.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect the melting point of the crystalline solid, followed by an endothermic or exothermic event corresponding to decomposition. For many amino acids, decomposition occurs concurrently with or immediately after melting.

-

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS): These are indispensable "stability-indicating" methods. By subjecting a sample to thermal stress (e.g., holding at a specific temperature for a set time) and then analyzing it by HPLC, one can separate and quantify the remaining parent compound and any degradation products formed. LC-MS is crucial for identifying the structure of these unknown impurities.

An In-depth Technical Guide to Proline Analogues in Medicinal Chemistry

Executive Summary

Proline, the sole proteinogenic imino acid, holds a unique and critical position in the architecture of peptides and proteins. Its cyclic side chain imparts exceptional conformational rigidity, profoundly influencing polypeptide structure and function.[1] In medicinal chemistry, this inherent structural constraint is a double-edged sword: it offers a powerful tool for designing bioactive molecules but also presents a fixed scaffold that can be challenging to optimize. Proline analogues have emerged as indispensable tools for drug discovery, allowing researchers to systematically modulate the physicochemical and conformational properties of proline-containing compounds.[2][3] These versatile building blocks enable the fine-tuning of peptide and small-molecule drug candidates to enhance potency, selectivity, metabolic stability, and bioavailability. Over the last 15 years, the successful translation of this strategy is evidenced by the FDA approval of over 15 drugs incorporating proline analogues, with five of these approvals occurring in the last three years alone.[4][5][6][7] This guide provides an in-depth exploration of proline analogues, covering their fundamental conformational principles, strategic applications in drug design, and the synthetic methodologies underpinning their use.

The Foundational Role of Proline's Unique Conformation

To appreciate the utility of proline analogues, one must first understand the structural nuances of proline itself. Unlike other amino acids, proline's side chain loops back to form a pyrrolidine ring with its backbone amine, creating a secondary amine.[8] This cyclic structure is the source of its profound impact on protein and peptide conformation.

The Two Critical Conformational Equilibria

The rigidity of the pyrrolidine ring restricts the backbone dihedral angle φ to a narrow range (approximately -65° ± 25°), but it introduces two other crucial points of flexibility that define its structural behavior.[1][9]

-

Ring Puckering (Endo vs. Exo): The five-membered pyrrolidine ring is not planar and rapidly interconverts between two primary puckered conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo.[1][10] This puckering is not a trivial detail; it directly influences the overall backbone trajectory of the polypeptide chain. An exo pucker favors more compact conformations like polyproline II (PPII) helices, while an endo pucker promotes more extended structures.[9]

-

Amide Bond Isomerism (Cis vs. Trans): The peptide bond preceding a proline residue (the X-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to peptide bonds between other amino acids.[8] While most peptide bonds have a strong preference (>99.9%) for the trans conformation, the X-Pro bond can have a substantial population (up to 40%) of the cis isomer, particularly when the preceding residue is aromatic.[8] This isomerization is often a rate-limiting step in protein folding.[9] The ring pucker and amide bond conformation are correlated: the cis amide bond strongly favors an endo ring pucker, while the trans bond is stabilized by an exo pucker.[9]

These two equilibria represent a fundamental logical relationship in proline stereochemistry, which medicinal chemists aim to control through the use of analogues.

Caption: Interplay between amide bond isomerism and ring pucker in proline.

A Medicinal Chemist's Toolkit: Major Classes of Proline Analogues

The strategic modification of the proline ring allows scientists to bias one conformational state over another, thereby pre-organizing a molecule into its bioactive conformation. This reduces the entropic penalty of binding to a biological target and can lead to significant gains in affinity and selectivity. Analogues are generally grouped by the type of modification.[11]

-

Substituted Prolines: The introduction of substituents at the C3, C4, or C5 positions is the most common strategy. The stereochemistry and electronic nature of the substituent dictate the conformational outcome. For example, electron-withdrawing groups like fluorine at the 4R position favor the Cγ-exo pucker, which in turn stabilizes the trans amide bond.[9] Common examples include fluoroprolines, hydroxyprolines, and aminoprolines.[4][5]

-

Ring-Size Homologues: Contracting or expanding the ring to four-membered (azetidine-2-carboxylic acid, Aze) or six-membered (piperidine-2-carboxylic acid, Pip) systems drastically alters bond angles and steric hindrance, thereby influencing conformational preferences.[12][13] Aze, for instance, has a lower rotational barrier for cis-trans isomerization due to changes in nitrogen hybridization.[14]

-

Bicyclic and Bridged Analogues: These highly constrained analogues lock the ring into a single, rigid conformation. They are powerful tools for probing the precise conformational requirements of a binding pocket and are featured in several successful drugs, particularly ACE inhibitors.[4][7]

-

Heterocyclic Analogues (Pseudoprolines): Replacing a ring carbon (typically Cγ) with a heteroatom like oxygen (oxazolidine) or sulfur (thiazolidine) creates a "pseudoproline."[15] These analogues are particularly effective at modulating the cis-trans equilibrium and can be used to engineer specific cis-amide bonds into peptides.[16]

Exerting Control: How Analogues Modulate Conformation

The choice of a proline analogue is a deliberate decision driven by the desire to control the equilibria discussed in Section 1.0. The underlying causality is a combination of steric and stereoelectronic effects.

-

Stereoelectronic Effects: This is exemplified by the gauche effect in fluorinated prolines. The electronegative fluorine atom prefers to be in a gauche orientation relative to the nitrogen atom's lone pair or the carbonyl group, which influences the ring pucker. This electronic preference can override steric factors to enforce a specific conformation.

-

Steric Effects: Bulky substituents will sterically clash with adjacent residues or parts of the backbone, disfavoring certain conformations. For example, an α-methyl group introduces significant steric hindrance that can favor a specific rotamer.[4] The introduction of a bulky 4S-N-phthalimide substituent strongly favors the trans amide bond due to steric demand, despite the electron-withdrawing nature of the phthalimide group.[9]

The predictable influence of various substitutions allows for rational design, as summarized in the table below.

| Analogue Class | Example | Primary Conformational Effect | Causality | Reference |

| Fluorinated Proline | (2S, 4R)-4-Fluoroproline | Favors Cγ-exo pucker; stabilizes trans amide bond | Stereoelectronic (Gauche Effect) | [9] |

| Fluorinated Proline | (2S, 4S)-4-Fluoroproline | Favors Cγ-endo pucker; stabilizes cis amide bond | Stereoelectronic (Gauche Effect) | [9] |

| Ring Contraction | L-Azetidine-2-carboxylic acid (Aze) | Lowered barrier for cis-trans isomerization | Altered ring strain and nitrogen hybridization (sp² to sp³) | [14] |

| Ring Expansion | (S)-Piperidine-2-carboxylic acid (Pip) | Increased steric hindrance destabilizes planar peptide bond | Steric hindrance from the larger six-membered ring | [13][14] |

| Heterocyclic | Thiazolidine-4-carboxylic acid (Thiaproline) | Can be tailored to favor cis or trans depending on substitution | Altered bond lengths/angles and electronic properties from sulfur atom | [16] |

| Bicyclic | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Rigidly locked conformation | Covalent bridge prevents ring puckering and isomerization | [4] |

From Bench to Bedside: Proline Analogues in Approved Drugs

The theoretical advantages of using proline analogues have been validated by their incorporation into numerous clinically successful drugs. These scaffolds provide conformationally restricted three-dimensional structures that enhance biological activity and improve pharmacokinetic profiles.[7]

| Drug Name | Proline Analogue Core | Therapeutic Area | Mechanism of Action |

| Nirmatrelvir | Bicyclic proline analogue | Antiviral (COVID-19) | SARS-CoV-2 main protease (Mpro) inhibitor |

| Daridorexant | Substituted proline derivative | Insomnia | Dual orexin receptor antagonist |

| Captopril | Substituted proline | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibitor |

| Rezafungin | Substituted proline derivative | Antifungal | (1,3)-β-D-glucan synthase inhibitor |

| Trofinetide | Glycyl-L-2-methylprolyl-L-glutamic acid | Rett Syndrome | Analogue of a naturally occurring neuropeptide |

| Danicopan | Substituted proline derivative | Paroxysmal nocturnal hemoglobinuria | Complement factor D inhibitor |

| Source: Data compiled from multiple sources.[4][5][6][7] |